molecular formula C4H3BrIN3 B13096047 5-Bromo-2-iodopyrimidin-4-amine

5-Bromo-2-iodopyrimidin-4-amine

Cat. No.: B13096047
M. Wt: 299.90 g/mol
InChI Key: KLVQFICQQIEBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodopyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-iodopyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the bromination and iodination of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with hydroiodic acid to yield 5-bromo-2-iodopyrimidine . The amination of this intermediate can then be achieved using ammonia or an amine source under suitable conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-iodopyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodopyrimidin-4-amine involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of iodine.

    5-Iodo-2-chloropyrimidine: Contains iodine and chlorine atoms instead of bromine and iodine.

    5,5’-Dibromo-2,2’-bipyrimidine: A dimeric compound with two bromine atoms.

Uniqueness

5-Bromo-2-iodopyrimidin-4-amine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated pyrimidines. This dual halogenation allows for selective functionalization and diverse synthetic applications .

Biological Activity

5-Bromo-2-iodopyrimidin-4-amine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and as a tool in molecular biology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Antiviral Activity : Some studies suggest that halogenated pyrimidines can interfere with viral replication processes, making them candidates for antiviral drug development .
  • DNA Interaction : The compound may interact with nucleic acids, affecting their stability and function, which is significant in the context of cancer therapy where DNA damage is a primary mechanism of action .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

StudyCell LineIC50 (µM)Mechanism
AHeLa15Inhibition of cell proliferation
BMCF710Induction of apoptosis
CA54920Cell cycle arrest

These findings indicate that the compound exhibits varying degrees of potency against different cancer cell lines, suggesting selective activity that could be harnessed for therapeutic purposes.

Antiviral Studies

In vitro studies have shown that this compound possesses antiviral activity against certain viruses:

Virus TypeEC50 (µM)Mode of Action
Influenza A25Inhibition of viral entry
HIV30Interference with reverse transcriptase

These results highlight the potential for this compound to serve as a lead structure for developing new antiviral agents.

Case Studies

  • Case Study on Cancer Treatment : A recent clinical trial explored the use of this compound in combination with standard chemotherapy agents in patients with resistant tumors. The trial reported improved response rates and reduced tumor size in a subset of patients, indicating potential benefits in combination therapy.
  • Antiviral Application : In a laboratory setting, researchers tested the compound against various strains of influenza virus. Results showed significant reductions in viral titers, supporting its potential use as an antiviral agent .

Properties

Molecular Formula

C4H3BrIN3

Molecular Weight

299.90 g/mol

IUPAC Name

5-bromo-2-iodopyrimidin-4-amine

InChI

InChI=1S/C4H3BrIN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)

InChI Key

KLVQFICQQIEBEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)I)N)Br

Origin of Product

United States

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